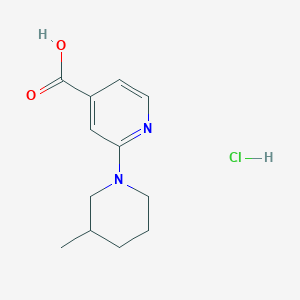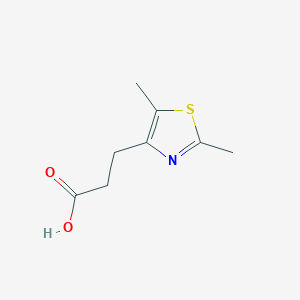
3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds
Méthodes De Préparation
The synthesis of 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid typically involves the esterification of the corresponding acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with DNA and enzymes, leading to various biological effects . The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and have similar biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications.
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
3-(2,5-dimethyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-7(3-4-8(10)11)9-6(2)12-5/h3-4H2,1-2H3,(H,10,11) |
Clé InChI |
WUDOTFFINXEXIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


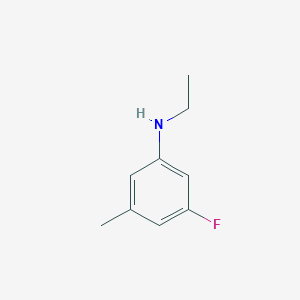
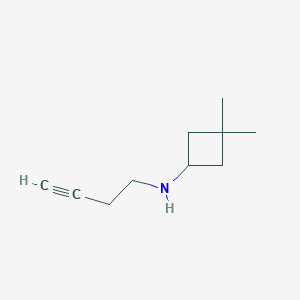
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
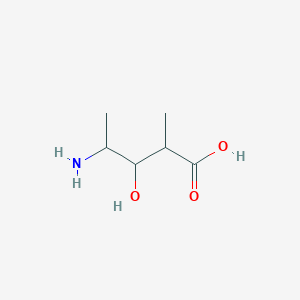
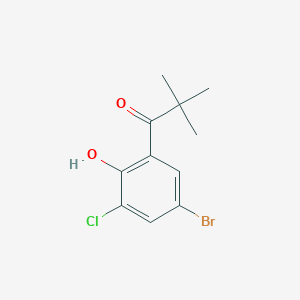

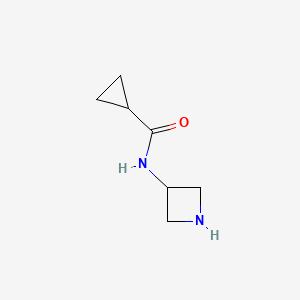

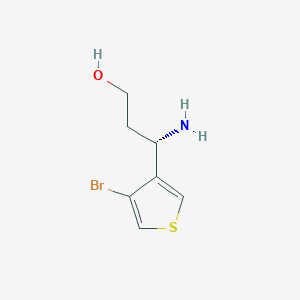
amine](/img/structure/B15272002.png)
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
